3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline
Description
3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline is a 1,10-phenanthroline derivative substituted at the 3,8-positions with 4-(diphenylamino)phenyl groups. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, similar to other 1,10-phenanthroline derivatives, but with specific modifications to accommodate bulky substituents .
Properties
IUPAC Name |
N,N-diphenyl-4-[8-[4-(N-phenylanilino)phenyl]-1,10-phenanthrolin-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N4/c1-5-13-41(14-6-1)51(42-15-7-2-8-16-42)45-27-23-35(24-28-45)39-31-37-21-22-38-32-40(34-50-48(38)47(37)49-33-39)36-25-29-46(30-26-36)52(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPXEQPPXFCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CN=C5C(=C4)C=CC6=CC(=CN=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with diphenylamine derivatives under specific conditions. One common method includes the use of acetonitrile and dichloromethane as solvents, with the reaction carried out at temperatures between 269.0-272.0°C . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions as those used in laboratory settings. The use of large-scale reactors and precise control of reaction parameters would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenanthroline core and diphenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenanthroline derivatives, while substitution reactions can introduce various functional groups onto the phenanthroline core .
Scientific Research Applications
Photonic Applications
1.1 Organic Light Emitting Diodes (OLEDs)
DPA-Phen has been investigated for its use in OLEDs due to its excellent photophysical properties. The compound exhibits strong photoluminescence and has been incorporated into the emissive layers of OLED devices. Its ability to facilitate efficient charge transport and exciton formation makes it a suitable candidate for enhancing the performance of OLEDs.
1.2 Solar Cells
The compound's electron-donating properties have also led to studies on its application in organic photovoltaic cells. DPA-Phen can serve as an electron donor in bulk heterojunction solar cells, contributing to improved energy conversion efficiencies. Research indicates that the incorporation of DPA-Phen into photovoltaic systems can enhance light absorption and charge separation efficiency.
Materials Science
2.1 Molecular Sensors
DPA-Phen has shown promise as a molecular sensor for detecting metal ions and small organic molecules. Its structural features allow it to selectively bind to specific ions, resulting in measurable changes in fluorescence or absorbance. This property is particularly useful in environmental monitoring and biomedical applications.
2.2 Polymer Composites
In materials science, DPA-Phen has been used to develop polymer composites with enhanced mechanical and thermal properties. By integrating DPA-Phen into polymer matrices, researchers have achieved significant improvements in material strength and thermal stability, making these composites suitable for various industrial applications.
Medicinal Chemistry
3.1 Antiparasitic Activity
Recent studies have explored the antiparasitic activity of DPA-Phen derivatives against protozoan parasites such as Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis). Compounds based on DPA-Phen have demonstrated significant cytotoxicity against these parasites, highlighting their potential as lead compounds for developing new antimalarial and antileishmanial drugs .
3.2 Anticancer Properties
DPA-Phen derivatives have also been evaluated for their anticancer properties. Preliminary findings suggest that these compounds can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy.
Case Studies
Mechanism of Action
The mechanism of action of 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline involves its interaction with molecular targets and pathways. The phenanthroline core allows it to form stable complexes with transition metals, which can then participate in various catalytic and electronic processes. The diphenylamino groups enhance its electron-transporting properties, making it effective in applications such as OLEDs and sensors.
Comparison with Similar Compounds
Substitution Position and Electronic Effects
- 3,8-Substituted vs. 2,9-Substituted Derivatives: 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline: The 3,8-substitution pattern provides steric hindrance and electronic effects distinct from 2,9-substituted analogues. The diphenylamino groups enhance electron-donating capacity, improving charge transport in OLEDs . 2,9-Bis[4-(pyridinylalkylaminomethyl)phenyl]-1,10-phenanthroline: 2,9-Substitution allows for easier functionalization with nitrogen-containing groups, which stabilize G-quadruplex (G4) DNA structures, leading to antiproliferative effects in leukemia cells (IC50 = 1.6–19.0 μM) .
Fluorinated Analogues :
- 5-Fluoro-1,10-phenanthroline : Fluorination at the 5-position increases electron-withdrawing effects, enhancing the cytotoxic activity of copper complexes against cancer cells while reducing toxicity to healthy cells .
- 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline : The trifluoromethyl groups improve solubility in organic solvents and alter luminescence properties in metal complexes .
Optoelectronic Properties
- Luminescence: this compound: Exhibits strong blue emission (λem ~468 nm) due to intramolecular charge transfer (ICT) from diphenylamino to the phenanthroline core . 3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline: Shows phosphorescent properties in OLEDs with a CO evolution yield of 1003 μmol g<sup>−1</sup> in photocatalytic CO2 reduction .
Charge Transport :
Key Research Findings
Anticancer Activity : 2,9-Substituted phenanthrolines exhibit superior G4 stabilization and antiproliferative effects compared to 3,8-substituted derivatives, likely due to better DNA interaction .
Optoelectronic Performance: 3,8-Diphenylamino substitution enhances charge injection in OLEDs, while 3,8-carbazolyl groups improve phosphorescence quantum yields .
Solubility and Stability : Fluorinated and trifluoromethylated derivatives show improved solubility in polar solvents, critical for biomedical and catalytic applications .
Biological Activity
3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline (C48H34N4) is a compound of significant interest due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The compound's structure features a phenanthroline core substituted with diphenylamino groups, which enhances its electronic properties and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The diphenylamino groups can facilitate electron transfer processes, which are critical in photochemical reactions. This property is particularly relevant in the context of photodynamic therapy (PDT), where compounds are activated by light to produce reactive oxygen species (ROS) that can induce cell death in cancer cells.
Key Findings from Research Studies
- Anticancer Activity : Studies have shown that phenanthroline derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in breast cancer cells through ROS generation upon light activation .
- Antimicrobial Properties : Research indicates that phenanthroline derivatives possess antimicrobial activity against bacteria and fungi. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic processes due to oxidative stress induced by ROS .
- Photodynamic Therapy : The compound's ability to generate singlet oxygen when exposed to light makes it a candidate for PDT applications. Studies have reported enhanced efficacy in targeting tumor cells when combined with light exposure .
Case Study 1: Anticancer Efficacy
A study conducted by Micozzi et al. (2005) explored the anticancer properties of phenanthroline derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective concentration for inducing cell death .
Case Study 2: Antimicrobial Activity
In another investigation, researchers tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that treatment with the compound led to a notable reduction in bacterial viability, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Table 2: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C48H34N4 |
| Molecular Weight | 694.78 g/mol |
| LogP | 5.58260 |
| PSA | 25.78 Ų |
Q & A
Q. What synthetic methodologies are most effective for preparing 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline and its derivatives?
The compound is typically synthesized via a double Suzuki-Miyaura cross-coupling reaction . Starting with 2,9-dichloro-1,10-phenanthroline, formylphenylboronic acid derivatives are coupled using Pd(PPh₃)₄ as a catalyst and potassium/sodium carbonate as the base. Subsequent reduction of imine intermediates (formed via condensation with primary amines) using NaBH₄ in methanol yields the final derivatives . Purification involves recrystallization or column chromatography, with structural confirmation via NMR and X-ray crystallography .
Q. How is the crystal structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like 2b (a bis-formyl intermediate) were structurally resolved using SC-XRD, complemented by IR, ¹H/¹³C NMR, and elemental analysis. Symmetry and packing diagrams reveal π-π stacking interactions critical for optoelectronic properties .
Q. What experimental techniques are used to assess its G-quadruplex (G4) DNA binding affinity?
FRET-melting assays are employed to measure thermal stabilization (ΔTₘ) of G4 structures (e.g., human telomeric F21T sequence) in K⁺/Na⁺ buffers. Competitive experiments with duplex DNA (e.g., ds26) evaluate selectivity. Dose-response curves quantify binding constants (Kd), while circular dichroism (CD) confirms G4 topology retention .
Q. How is its photophysical behavior characterized for optoelectronic applications?
UV-Vis absorption and photoluminescence (PL) spectroscopy determine absorption maxima (λₐᵦₛ) and emission peaks (λₑₘ). Quantum yield (Φ) and excited-state lifetimes are measured using time-resolved PL. For example, phenanthroline-based ligands in OLEDs exhibit Φ > 0.5 and blue-green emission (450–520 nm) .
Advanced Research Questions
Q. What computational methods elucidate its electronic structure and binding mechanisms?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), charge transfer dynamics, and electrostatic potential maps. Molecular docking simulations (e.g., AutoDock) model interactions with G4 DNA, identifying key residues (e.g., guanine tetrads) and binding modes (end-stacking vs. groove-binding) .
Q. How does structural modification (e.g., substituent variation) impact antiproliferative activity?
Derivatives with pyridinylalkylaminomethyl groups (e.g., 1i ) show enhanced cytotoxicity (IC₅₀ = 1.6 μM against KU812 leukemia cells). Structure-activity relationships (SAR) reveal that alkyl chain length and substituent polarity modulate cellular uptake and G4 binding. Pharmacophore mapping identifies essential motifs like the phenanthroline core and tertiary amines .
Q. Can this compound act as a ligand in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
Yes. The aldehyde-functionalized derivative 2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline (BTPP) forms COFs via Schiff-base condensation (e.g., with tetra-amine linkers). Applications include CO₂ photoreduction (e.g., 1003 μmol CO/g in 8 hours) and biosensing. Coordination with transition metals (e.g., Re, Cu) enhances catalytic activity .
Q. What advanced spectroscopic techniques resolve its excited-state dynamics?
Transient absorption spectroscopy (TAS) tracks triplet-state lifetimes, critical for phosphorescent OLEDs. Electrochemical impedance spectroscopy (EIS) evaluates charge transport in thin films. For Eu(III) complexes, sensitized emission via ligand-to-metal energy transfer is probed using time-gated luminescence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
